molecular formula C14H14OS B8076083 2-[(3-Methylphenyl)methoxy]benzenethiol

2-[(3-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076083
M. Wt: 230.33 g/mol
InChI Key: ANZDMKKOEZZOPX-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a methoxy group substituted with a 3-methylphenyl moiety at the 2-position of the benzene ring. The compound combines a thiol (-SH) group, which confers high reactivity (e.g., nucleophilicity and susceptibility to oxidation), with a sterically hindered methoxy substituent. This structural arrangement influences its physicochemical properties, including solubility, acidity, and stability.

  • Synthetic Pathways: A plausible approach involves Williamson ether synthesis, where 3-methylbenzyl bromide reacts with 2-mercaptophenol under basic conditions. Alternatively, thiol-protection strategies (e.g., using Na₂S₂O₅ in DMSO, as seen in benzothiazole synthesis ) could stabilize intermediates during oxidation-sensitive steps.
  • Key Properties: The electron-donating methoxy group likely reduces the thiol’s acidity compared to electron-withdrawing substituents.

Properties

IUPAC Name

2-[(3-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14(13)16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZDMKKOEZZOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(3-Methylphenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The use of advanced chemical reactors and purification systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

2-[(3-Methylphenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(3-Methylphenyl)methoxy]benzenethiol with structurally or functionally related compounds from the evidence:

Compound Substituents/Features Key Differences Applications/Reactivity Reference
This compound -SH, 2-[(3-methylphenyl)methoxy] Baseline for comparison Potential precursor for pharmaceuticals or ligands; thiol reactivity for metal coordination.
2-(Diphenylamino)benzenethiol -SH, 2-(diphenylamino) Bulky diphenylamino group increases steric hindrance and electron density Used in triphenylamine synthesis for optoelectronic materials; higher oxidation stability .
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole Benzothiazole ring, 4-hydroxy-3-methoxy Heterocyclic benzothiazole enhances rigidity and π-conjugation Fluorescent probes or bioactive molecules; reduced thiol reactivity due to ring constraints .
2-[Methoxy(3-methylphenyl)methyl]-5-nitrobenzofuran Benzofuran ring, nitro group, methoxy(3-methylphenyl) Electron-withdrawing nitro group decreases electron density; benzofuran enhances thermal stability Materials science (e.g., nitroaromatic explosives or polymers); limited thiol utility .
4-(Benzyloxy)-3-phenethoxyphenol (C3) Phenolic -OH, benzyloxy, phenethoxy Lack of thiol group; multiple ether linkages improve lipophilicity Antioxidant or intermediate in polyphenol synthesis; no thiol-based reactivity .

Key Comparative Insights:

Electronic Effects: The electron-donating methoxy group in this compound contrasts with the electron-withdrawing nitro group in benzofuran derivatives (e.g., 3j ), which reduces thiol acidity and alters redox behavior. Amino-substituted benzenethiols (e.g., 2-(diphenylamino)benzenethiol ) exhibit enhanced resonance stabilization, delaying oxidation compared to the target compound.

This contrasts with benzothiazole derivatives , where the heterocyclic ring restricts conformational flexibility. Benzofuran-based analogs lack a free thiol group, limiting their utility in metal-chelation or redox applications.

Synthetic Complexity :

  • The target compound’s synthesis may face challenges in regioselectivity, akin to benzothiazine derivatives , where multiple reaction centers complicate functionalization. However, its simpler structure (vs. polycyclic systems) likely allows higher yields.

Analytical Characterization: Mass spectrometry (MS) fragmentation patterns for chromones suggest that the target compound’s methoxy and thiol groups would produce diagnostic ions (e.g., cleavage at the CH₂-CH₂ bond between the benzene and 3-methylphenyl groups).

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